molecular formula C16H14ClN5O3 B11268546 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11268546
M. Wt: 359.77 g/mol
InChI Key: SOZGDKAUOUQESA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the amide bond: The 4-chlorophenoxyacetic acid is then reacted with 4-methoxy-3-(1H-tetrazol-1-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide.

    Reduction: Formation of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
  • 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-imidazol-1-yl)phenyl]acetamide
  • 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]acetamide

Uniqueness

2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.

Properties

Molecular Formula

C16H14ClN5O3

Molecular Weight

359.77 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H14ClN5O3/c1-24-15-7-4-12(8-14(15)22-10-18-20-21-22)19-16(23)9-25-13-5-2-11(17)3-6-13/h2-8,10H,9H2,1H3,(H,19,23)

InChI Key

SOZGDKAUOUQESA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

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